
4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-4-[4-(2-imidazol-1-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c21-17-2-1-3-18(13-17)26-14-16(12-19(26)27)20(28)25-10-8-23(9-11-25)6-7-24-5-4-22-15-24/h1-5,13,15-16H,6-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXLFAFBJBSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.33 g/mol. The structure features an imidazole ring, a piperazine moiety, and a pyrrolidinone core, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its antitumor , antimicrobial , and antiparasitic properties.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in aggressive forms such as triple-negative breast cancer (MDA-MB-231) and pancreatic cancer cells. The mechanism involves the inhibition of specific signaling pathways that are critical for cell survival and proliferation.
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.2 | Apoptosis induction |
PANC-1 (Pancreatic) | 4.8 | Inhibition of cell proliferation |
A549 (Lung) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, with higher efficacy observed against certain Gram-negative strains.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antiparasitic Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promise in antiparasitic activity, particularly against protozoan parasites such as Leishmania species. The observed effects may be attributed to the disruption of metabolic pathways essential for parasite survival.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activities of this compound:
- Study on Antitumor Effects : A systematic study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .
- Evaluation Against Mycobacterium tuberculosis : In another study focused on tuberculosis, compounds similar in structure were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM .
- Antibacterial Properties : A review highlighted the synthesis and evaluation of imidazole derivatives, noting that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating a potential for developing new antibiotics .
Applications De Recherche Scientifique
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The presence of the imidazole and piperazine groups is thought to enhance its interaction with biological targets involved in cancer progression.
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have indicated that it may modulate neurotransmitter systems, providing neuroprotective benefits.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antibacterial and antifungal activities, indicating that this compound may also possess similar properties.
Pharmacological Applications
The diverse structural features of 4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one suggest several potential pharmacological applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer agent.
- Neurological Disorders : Due to its neuroprotective properties, it may be explored for conditions such as Alzheimer's disease or Parkinson's disease.
- Infectious Diseases : If further studies confirm its antimicrobial properties, it could be developed for use against resistant strains of bacteria or fungi.
Case Studies
Several studies have investigated compounds with similar structures and their biological activities:
- Study on Anticancer Activity : Research published in Nature demonstrated that related compounds with imidazole and piperazine moieties exhibited significant anti-proliferative effects against breast cancer cell lines. This supports the hypothesis that the compound may share similar mechanisms of action .
- Neuroprotective Research : A study highlighted in Journal of Medicinal Chemistry explored the neuroprotective effects of piperazine derivatives. The findings suggested that these compounds could modulate neurotransmitter release and protect neuronal cells from apoptosis .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the imidazole-piperazine-pyrrolidinone scaffold in this compound?
A stepwise approach is typically employed: (i) coupling the imidazole-ethyl moiety to piperazine via nucleophilic substitution or reductive amination, (ii) introducing the 3-bromophenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, and (iii) forming the pyrrolidin-2-one ring via cyclization of a γ-amino acid precursor. Key intermediates should be purified using column chromatography with gradients of ethyl acetate/hexanes (polarity adjustments based on substituent hydrophobicity) .
Q. Which spectroscopic techniques are critical for structural characterization, and what spectral signatures should researchers prioritize?
- 1H/13C-NMR : The imidazole proton (δ ~7.5–8.5 ppm) and piperazine methylene protons (δ ~2.5–3.5 ppm) are diagnostic. The 3-bromophenyl group shows distinct aromatic splitting (e.g., meta-bromo substitution at δ ~7.2–7.8 ppm).
- MS (ESI+) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C21H23BrN6O2, exact mass ~487.09) and fragmentation patterns indicative of piperazine cleavage.
- IR : Carbonyl stretching (~1680–1720 cm⁻¹) from pyrrolidin-2-one and piperazine-1-carbonyl groups .
Q. What purification challenges arise during synthesis, and how can they be mitigated?
High polarity due to the piperazine and imidazole moieties often leads to poor solubility in nonpolar solvents. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) or preparative TLC (silica gel, dichloromethane/methanol 9:1) is recommended. Impurities from incomplete coupling reactions require iterative recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., overlapping signals or ambiguous stereochemistry) be resolved?
- Use 2D NMR (COSY, HSQC, HMBC) to assign connectivity. For stereochemical ambiguity, compare experimental NOESY/ROESY data with DFT-calculated structures.
- X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine from the 3-bromophenyl group) to resolve absolute configuration. SHELXL refinement (via Olex2 interface) is effective for handling twinning or weak diffraction .
Q. What experimental design considerations are critical for evaluating biological activity, such as antimicrobial potency?
- MIC assays : Use standardized broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., chloramphenicol) and solvent controls (DMSO ≤1% v/v).
- Cytotoxicity : Test against human cell lines (e.g., PC-3 prostate cancer) via MTT assays. Optimize dosing intervals (24–72 hrs) to distinguish specific activity from nonspecific toxicity .
Q. How does the 3-bromophenyl group influence electronic properties or reactivity in downstream modifications?
The electron-withdrawing bromine atom deactivates the phenyl ring, directing electrophilic substitution to the para position. This can be exploited for further functionalization (e.g., palladium-catalyzed cross-coupling). DFT calculations (B3LYP/6-31G*) show reduced HOMO density on the pyrrolidinone carbonyl, potentially lowering susceptibility to nucleophilic attack .
Q. What strategies optimize reaction yields during piperazine-imidazole coupling?
- Use Boc-protected piperazine to prevent side reactions. Deprotect with TFA post-coupling.
- Microwave-assisted synthesis (100–120°C, 30 min) enhances kinetics for imidazole alkylation. Monitor by TLC (Rf ~0.4 in ethyl acetate) .
Q. How can researchers address low crystallinity in X-ray diffraction studies?
- Screen crystallization solvents (e.g., DMSO/water, acetone/hexane) with slow evaporation.
- If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement. High-resolution data (≤1.0 Å) improves anisotropic displacement parameter accuracy .
Methodological Notes
- Contradiction Analysis : Cross-validate spectroscopic data with computational models (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .
- Biological Assays : Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
- Synthetic Optimization : DOE (Design of Experiments) approaches can systematically vary reaction temperature, solvent polarity, and catalyst loading .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.